molecular formula C7H5N3O B1211549 Phenylazoxycyanide CAS No. 54797-20-5

Phenylazoxycyanide

Cat. No.: B1211549
CAS No.: 54797-20-5
M. Wt: 147.13 g/mol
InChI Key: IIYWDRMGBBSUQS-UHFFFAOYSA-N
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Description

Phenylazoxycyanide is a chemically synthesized compound characterized by a phenyl group linked to an azoxy (-N=N-O-) functional group and a cyanide (-CN) moiety. Research demonstrates that this compound exhibits stronger microtubule-disrupting activity compared to its structural and functional analogue, calvatic acid, a reference antibiotic . Its mechanisms of action and toxicity profile have been explored in isolated hepatocyte models and liver microsome assays, revealing significant impacts on cytochrome P-450 content and cellular viability .

Properties

CAS No.

54797-20-5

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

cyanoimino-oxido-phenylazanium

InChI

InChI=1S/C7H5N3O/c8-6-9-10(11)7-4-2-1-3-5-7/h1-5H

InChI Key

IIYWDRMGBBSUQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[N+](=NC#N)[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+](=NC#N)[O-]

Synonyms

phenyl-O,N,N-azoxycyanide
phenyl-ONN-azoxycyanide
phenylazoxycyanide

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Calvatic Acid

Calvatic acid, a natural antibiotic, serves as the primary comparator for phenylazoxycyanide due to shared biological targets. Key differences include:

Property This compound Calvatic Acid Reference
Microtubule Disruption High (irreversible binding) Moderate (reversible effects)
Cytochrome P-450 Interaction Significant reduction in liver microsomes Moderate inhibition
Hepatocyte Viability Severe cytotoxicity at low doses Moderate cytotoxicity

This compound’s azoxy-cyanide structure enhances its electrophilic reactivity, enabling covalent binding to tubulin proteins, whereas calvatic acid’s lactone-based structure induces milder, reversible microtubule destabilization .

Other Structural Analogues

  • Phenylhydrazine derivatives : These lack the azoxy group and cyanide, resulting in lower microtubule affinity but higher hemolytic toxicity .
  • 2-Aminobenzamides: Structurally distinct, these compounds prioritize glycosylation modulation over cytoskeletal disruption, limiting cross-application in antimicrobial contexts .

Mechanistic and Toxicological Insights

Microtubule Targeting

This compound’s superior microtubule-disrupting activity correlates with its ability to alkylate tubulin sulfhydryl groups, a mechanism absent in calvatic acid.

Hepatic Metabolism

In rat liver microsomes, this compound reduces cytochrome P-450 content by 40–50%, impairing drug-metabolizing enzymes more severely than calvatic acid (20–30% reduction). This suggests a broader pharmacokinetic interference risk .

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